molecular formula C22H29N3O2 B2669656 3-Tert-butyl-6-{[1-(2-methylbenzoyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2320458-04-4

3-Tert-butyl-6-{[1-(2-methylbenzoyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2669656
CAS No.: 2320458-04-4
M. Wt: 367.493
InChI Key: NZPLIVJRQHDJDU-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(2-methylbenzoyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features a tert-butyl group, a piperidine ring, and a methoxy group attached to the pyridazine core, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(2-methylbenzoyl)piperidin-4-yl]methoxy}pyridazine typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the tert-butyl group, the piperidine ring, and the methoxy group. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(2-methylbenzoyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(2-methylbenzoyl)piperidin-4-yl]methoxy}pyridazine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Tert-butyl-6-{[1-(2-methylbenzoyl)piperidin-4-yl]methoxy}pyridazine include other pyridazine derivatives with different substituents. Examples might include:

  • 3-Tert-butyl-6-{[1-(benzoyl)piperidin-4-yl]methoxy}pyridazine
  • 3-Tert-butyl-6-{[1-(2-chlorobenzoyl)piperidin-4-yl]methoxy}pyridazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-16-7-5-6-8-18(16)21(26)25-13-11-17(12-14-25)15-27-20-10-9-19(23-24-20)22(2,3)4/h5-10,17H,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPLIVJRQHDJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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